molecular formula C11H10BrNO B11757134 8-Bromo-1-methoxy-7-methylisoquinoline

8-Bromo-1-methoxy-7-methylisoquinoline

Cat. No.: B11757134
M. Wt: 252.11 g/mol
InChI Key: RZRUVTDXKIRWOJ-UHFFFAOYSA-N
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Description

8-Bromo-1-methoxy-7-methylisoquinoline is a chemical compound with the molecular formula C11H10BrNO and a molecular weight of 252.11 g/mol . This compound belongs to the isoquinoline family, which is known for its diverse biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Bromo-1-methoxy-7-methylisoquinoline typically involves the bromination of 1-methoxy-7-methylisoquinoline. The reaction is carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as dichloromethane or acetonitrile . The reaction conditions often require controlled temperatures and may involve the use of catalysts to enhance the reaction rate and yield.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 8-Bromo-1-methoxy-7-methylisoquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong bases.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield biaryl compounds, while nucleophilic substitution can introduce various functional groups at the bromine position .

Scientific Research Applications

8-Bromo-1-methoxy-7-methylisoquinoline has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and in the study of reaction mechanisms.

    Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research explores its potential as a lead compound for drug development, particularly in targeting specific enzymes or receptors.

    Industry: It is used in the development of specialty chemicals and materials with specific properties

Mechanism of Action

The mechanism of action of 8-Bromo-1-methoxy-7-methylisoquinoline involves its interaction with molecular targets such as enzymes and receptors. The bromine atom and methoxy group play crucial roles in binding to these targets, influencing the compound’s biological activity. The pathways involved may include inhibition of specific enzymes or modulation of receptor activity, leading to desired therapeutic effects .

Comparison with Similar Compounds

Uniqueness: 8-Bromo-1-methoxy-7-methylisoquinoline is unique due to the presence of both the bromine atom and the methoxy group, which confer distinct chemical reactivity and potential biological activities. This combination makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C11H10BrNO

Molecular Weight

252.11 g/mol

IUPAC Name

8-bromo-1-methoxy-7-methylisoquinoline

InChI

InChI=1S/C11H10BrNO/c1-7-3-4-8-5-6-13-11(14-2)9(8)10(7)12/h3-6H,1-2H3

InChI Key

RZRUVTDXKIRWOJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(C=C1)C=CN=C2OC)Br

Origin of Product

United States

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